Regioisomeric Scaffold Identity: 1-Azaspiro[3.5]nonane Core Provides Distinct Ring Strain and Basicity Versus 7-Azaspiro[3.5]nonane Core
The 1-azaspiro[3.5]nonane core incorporates the nitrogen atom within a four-membered azetidine ring, whereas the widely studied 7-azaspiro[3.5]nonane scaffold places the nitrogen within a six-membered piperidine ring . The azetidine nitrogen exhibits higher ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for piperidine) and a correspondingly lower pKₐ (azetidine conjugate acid pKₐ ≈ 11.3 vs. piperidine pKₐ ≈ 11.2 for the parent heterocycles, with spirocyclic fusion further modulating these values), which translates into measurably different reactivity in acylation and alkylation reactions . The 7-azaspiro[3.5]nonane core has demonstrated FAAH inhibitor potency with kinact/Kᵢ > 1500 M⁻¹s⁻¹, a threshold not reached by spirocyclic cores with alternative nitrogen placement in the same study, highlighting how nitrogen position determines biological target engagement [1].
| Evidence Dimension | Scaffold nitrogen placement and ring strain |
|---|---|
| Target Compound Data | 1-Azaspiro[3.5]nonane core: nitrogen in azetidine (4-membered ring); higher ring strain; distinct exit-vector geometry |
| Comparator Or Baseline | 7-Azaspiro[3.5]nonane core: nitrogen in piperidine (6-membered ring); lower ring strain; FAAH kinact/Kᵢ > 1500 M⁻¹s⁻¹ (comparator scaffold); other spirocyclic cores in FAAH study: kinact/Kᵢ below 1500 M⁻¹s⁻¹ threshold |
| Quantified Difference | Qualitative differentiation in ring size (4-membered vs. 6-membered nitrogen heterocycle) and spatial orientation; FAAH activity threshold (1500 M⁻¹s⁻¹) distinguishes effective from ineffective spirocyclic cores |
| Conditions | FAAH covalent inhibitor assay (Meyers et al., 2011); ring strain comparison from computational and experimental literature for parent azetidine and piperidine |
Why This Matters
The 1-aza scaffold offers distinct reactivity and exit-vector geometry compared to the 7-aza scaffold, making it non-interchangeable for structure-based drug design where nitrogen placement critically affects target binding.
- [1] Meyers MJ, Long SA, Pelc MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-6544. doi:10.1016/j.bmcl.2011.08.055 View Source
